molecular formula C20H23NO4 B5547325 isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate

isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate

Cat. No.: B5547325
M. Wt: 341.4 g/mol
InChI Key: WRGLQIOXVKNJIP-UHFFFAOYSA-N
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Description

Isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate is a synthetic benzoate ester derivative characterized by a central 4-aminobenzoate backbone esterified with an isobutyl group. The amino group at the para position of the benzoate moiety is further substituted with a 2-ethoxybenzoyl group, forming an amide linkage.

Properties

IUPAC Name

2-methylpropyl 4-[(2-ethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-24-18-8-6-5-7-17(18)19(22)21-16-11-9-15(10-12-16)20(23)25-13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGLQIOXVKNJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C15H19NO3\text{C}_{15}\text{H}_{19}\text{N}\text{O}_{3}

This compound features an isobutyl group, an ethoxy substituent, and an amide linkage that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid derivatives with ethyl 2-bromoacetate followed by hydrolysis and esterification processes. The detailed synthetic pathway can be summarized in the following steps:

  • Formation of Ethoxybenzoyl Group : Ethyl 2-bromoacetate is reacted with 4-aminobenzoic acid to form the intermediate compound.
  • Amidation : The intermediate undergoes amidation with isobutyl amine to yield the final product.
  • Purification : The compound is purified using recrystallization techniques.

This compound exhibits its biological effects primarily through inhibition of specific enzyme pathways involved in cancer cell proliferation. It has been shown to target folate metabolism and disrupt the function of enzymes such as serine hydroxymethyltransferase (SHMT) and glycinamide ribonucleotide formyltransferase (GARFTase), which are crucial for nucleotide synthesis in rapidly dividing cells .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant growth inhibition in various cancer cell lines, including nasopharyngeal carcinoma and pancreatic adenocarcinoma, with IC50 values indicating effective concentration ranges for therapeutic applications .

Cell LineIC50 (µM)
KB (Nasopharyngeal Carcinoma)10
HPAC (Pancreatic Adenocarcinoma)15
HPNE (Human Pancreatic Normal Epithelial Cells)>50

Case Studies

  • Study on Nasopharyngeal Carcinoma : A study conducted on KB cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for this type of cancer .
  • Pancreatic Cancer Research : In another case study involving HPAC cells, the compound was found to induce apoptosis through the activation of caspase pathways, further supporting its role as a promising antitumor agent .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments in mammalian cell lines showed a selectivity index indicating lower toxicity to normal cells compared to cancerous cells, which is crucial for therapeutic applications.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: Halogens (Br, F) in para-substituted analogs () increase polarity and may stabilize the amide bond via resonance or inductive effects. Positional Isomerism: Ortho-substituted ethoxy groups (target compound) may reduce crystallinity compared to para-substituted analogs, enhancing solubility in nonpolar solvents .

For example, isobutyl benzoate (simple ester) showed a Draize irritation score of 5 in rabbits, compared to 3 for isopropyl benzoate .

Toxicity and Irritation Profiles

While direct toxicity data for the target compound are unavailable, structural analogs provide insights:

  • Ethyl Benzoate Derivatives: Lower irritation scores (e.g., ethyl 4-aminobenzoate derivatives in ) suggest shorter ester chains reduce dermal toxicity.
  • 4-Hydroxybenzoates : IB4HB () demonstrates low irritation but potent antimicrobial activity, highlighting the role of functional groups in balancing efficacy and safety.

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